Navigating the Synthesis and Application of 5-Fluoro-1,3-benzodioxol-4-amine: A Technical Guide for Advanced Research
Navigating the Synthesis and Application of 5-Fluoro-1,3-benzodioxol-4-amine: A Technical Guide for Advanced Research
Abstract: This technical guide provides a comprehensive overview of 5-Fluoro-1,3-benzodioxol-4-amine (CAS Number: 492444-04-9), a fluorinated aromatic amine with significant potential as a building block in medicinal chemistry and drug discovery. While specific literature on this compound is limited, this document consolidates information on its chemical properties, proposes synthetic and analytical methodologies based on established principles for related compounds, and explores its potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated benzodioxoles in their research endeavors.
Introduction: The Strategic Importance of Fluorinated Benzodioxoles
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for modulating various physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 1,3-benzodioxole scaffold, a privileged structure found in numerous natural products and pharmaceuticals, offers a rigid framework that can be strategically functionalized.
5-Fluoro-1,3-benzodioxol-4-amine combines these two key features, presenting a valuable synthon for the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom and the amino group on the benzodioxole ring system opens up a wide array of possibilities for creating diverse chemical libraries for screening against various biological targets. Derivatives of the benzodioxole structure have shown promise in developing compounds with a range of biological activities, including antitumor and antimicrobial properties.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Fluoro-1,3-benzodioxol-4-amine is crucial for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 492444-04-9 | Internal Data |
| Molecular Formula | C₇H₆FNO₂ | Internal Data |
| Molecular Weight | 155.13 g/mol | Internal Data |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | Internal Data |
Synthesis and Purification: A Proposed Methodology
Proposed Synthetic Workflow
The following diagram outlines a potential multi-step synthesis starting from a commercially available benzodioxole derivative.
Caption: Proposed synthetic pathway for 5-Fluoro-1,3-benzodioxol-4-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Nitration of 1,3-Benzodioxole
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To a stirred solution of 1,3-benzodioxole in concentrated sulfuric acid, cooled to 0°C, add a solution of nitric acid in sulfuric acid dropwise.
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Maintain the temperature below 10°C during the addition.
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After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
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Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Nitro-1,3-benzodioxole.
Step 2: Electrophilic Fluorination
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Dissolve 5-Nitro-1,3-benzodioxole in a suitable solvent such as acetonitrile.
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Add an electrophilic fluorinating agent, such as Selectfluor®, to the solution.
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Heat the reaction mixture under an inert atmosphere for several hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Purify the crude product by column chromatography to obtain 4-Fluoro-5-nitro-1,3-benzodioxole.
Step 3: Reduction of the Nitro Group
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Dissolve 4-Fluoro-5-nitro-1,3-benzodioxole in a solvent such as ethanol or ethyl acetate.
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Add a reducing agent. Common methods include using tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst.
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Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
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If using a metal catalyst, filter the reaction mixture through celite.
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Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
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Dry the organic layer and concentrate in vacuo. The crude product may be purified by column chromatography or recrystallization to yield 5-Fluoro-1,3-benzodioxol-4-amine.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stability of 5-Fluoro-1,3-benzodioxol-4-amine. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the dioxole ring. The coupling patterns and chemical shifts will be influenced by the fluorine and amine substituents.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting (C-F coupling).
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¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom. A single resonance is expected for the fluorine atom on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and reaction monitoring. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for purity analysis, particularly for identifying any volatile impurities. Derivatization of the amine group may be necessary to improve chromatographic performance.
The following diagram illustrates a general workflow for the analytical characterization of the synthesized compound.
Caption: Analytical workflow for 5-Fluoro-1,3-benzodioxol-4-amine.
Reactivity and Chemical Transformations
The presence of both an amino group and a fluorine atom on the benzodioxole ring makes 5-Fluoro-1,3-benzodioxol-4-amine a versatile building block for further chemical modifications.
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N-Functionalization: The primary amine group can readily undergo a variety of reactions, including acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of diverse functional groups.
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Aromatic Substitution: The electron-donating nature of the amino group and the dioxole ring can activate the aromatic system towards electrophilic aromatic substitution, although the position of substitution will be directed by the existing substituents.
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Palladium-Catalyzed Cross-Coupling Reactions: The aromatic ring can potentially participate in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to form carbon-carbon and carbon-heteroatom bonds.
Potential Applications in Drug Discovery and Development
The unique structural features of 5-Fluoro-1,3-benzodioxol-4-amine make it an attractive starting material for the synthesis of compounds with potential therapeutic applications. The benzodioxole moiety is present in several existing drugs and clinical candidates. For instance, derivatives of N-(5-Chloro-1,3-benzodioxol-4-yl) quinazolin-4-amine have been investigated as potent and selective c-Src/Abl kinase inhibitors for cancer therapy.[2]
The incorporation of a fluorine atom can enhance the pharmacological profile of benzodioxole-based compounds by improving metabolic stability and target binding. This makes 5-Fluoro-1,3-benzodioxol-4-amine a promising scaffold for the development of novel agents in areas such as:
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Oncology: As a building block for kinase inhibitors and other anti-cancer agents.
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Infectious Diseases: For the synthesis of novel antibacterial and antifungal compounds.
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Central Nervous System (CNS) Disorders: The benzodioxole core is found in several CNS-active compounds.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 5-Fluoro-1,3-benzodioxol-4-amine. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before commencing any experimental work.
Conclusion
5-Fluoro-1,3-benzodioxol-4-amine represents a promising yet underexplored building block in the field of medicinal chemistry. While direct experimental data is scarce, this technical guide provides a solid foundation for researchers to begin working with this compound. The proposed synthetic and analytical methodologies, based on established chemical principles, offer a starting point for its preparation and characterization. The potential for this molecule to serve as a scaffold for the development of novel therapeutic agents is significant, and further research into its synthesis, reactivity, and biological activity is highly encouraged.
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